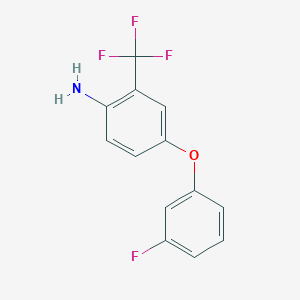
4-(3-Fluorophenoxy)-2-(trifluoromethyl)aniline
Descripción general
Descripción
4-(3-Fluorophenoxy)-2-(trifluoromethyl)aniline, also known as 4-F-TFA, is an organic compound with a wide range of applications in both scientific research and industrial processes. It is a versatile building block for a number of chemical reactions due to its unique properties, such as its high reactivity and low toxicity. 4-F-TFA is a common intermediate in the synthesis of pharmaceuticals, pesticides, and other compounds. In addition, it is used as a catalyst in the production of polymers and as an additive in the production of fuel.
Aplicaciones Científicas De Investigación
Docking and QSAR Studies for Kinase Inhibitors
Docking and quantitative structure–activity relationship (QSAR) studies have explored compounds structurally related to 4-(3-Fluorophenoxy)-2-(trifluoromethyl)aniline, focusing on their roles as c-Met kinase inhibitors. These studies involved analyzing the molecular features contributing to high inhibitory activity and predicting biological activities through various QSAR methods. Such research aids in understanding the molecular basis of inhibition and facilitating the design of potent kinase inhibitors (Caballero et al., 2011).
Antiproliferative Activity Studies
Research on Cu(II) and Pd(II) complexes involving F, CF3-substituted anilines, including compounds similar to this compound, has been conducted to study their synthesis, characterization, and antiproliferative activities. These studies suggest the potential of such compounds in cancer research, highlighting their structural and reactivity aspects that could influence their biological activities (Kasumov et al., 2016).
Monodentate Transient Directing Group for Synthesis
This compound and related compounds have been investigated as monodentate transient directing groups (MonoTDG) in Ru(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes. This research demonstrates the compound's utility in facilitating high-efficiency, good functional group tolerance reactions, and further converting the amidated product into useful scaffolds for diverse synthesis (Wu et al., 2021).
NLO Materials Development
The vibrational analysis of fluorinated anilines, including those related to this compound, has been studied for their potential application in nonlinear optical (NLO) materials. Such research combines experimental and theoretical vibrational analysis to understand the substituent effects on the aniline structure and its implications for NLO material development (Revathi et al., 2017).
Propiedades
IUPAC Name |
4-(3-fluorophenoxy)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4NO/c14-8-2-1-3-9(6-8)19-10-4-5-12(18)11(7-10)13(15,16)17/h1-7H,18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGGUBUIGRNPEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=CC(=C(C=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





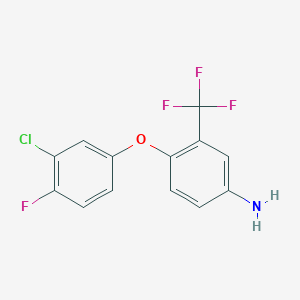
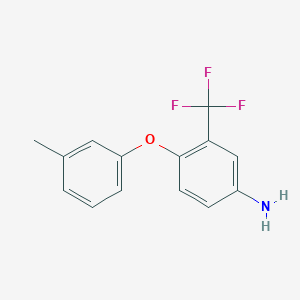

![Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B3171029.png)

![N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N-methyl-N-phenylamine](/img/structure/B3171052.png)
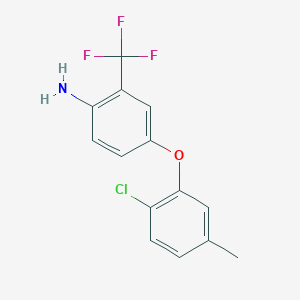



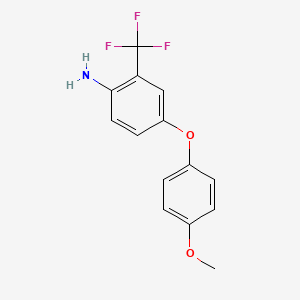
![4-[4-(Tert-pentyl)phenoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3171098.png)